3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
Description
3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative comprising a 3,5-dimethyl isoxazole core linked via a sulfonamide bridge to an ethyl chain terminating in a 6-oxopyridazine moiety. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyridazine group may enhance solubility and target binding due to its polar nitrogen atoms.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-8-11(9(2)19-14-8)20(17,18)13-6-7-15-10(16)4-3-5-12-15/h3-5,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCEORBUFMXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide generally involves several steps:
Formation of the Isoxazole Ring: : Typically begins with the condensation of an appropriate diketone with hydroxylamine to form the isoxazole ring.
Attachment of the Sulfonamide Group: : This is achieved via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of the Pyridazine Ring: : The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyridazine ring.
Final Coupling: : The intermediate compounds are finally coupled through alkylation reactions to introduce the ethyl linker and complete the structure.
Industrial Production Methods
In an industrial setting, large-scale production would follow a similar multi-step synthesis process but optimized for higher yield and efficiency. Methods like continuous flow chemistry might be used to streamline the reaction processes and ensure consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole or pyridazine rings.
Reduction: : Reduction reactions can affect the nitro groups or other reducible functionalities in the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the sulfonamide group or the rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfuric acid (H2SO4), alkyl halides.
Major Products
The reaction products will vary based on the specific reactions and conditions. For example, oxidation might produce sulfoxides or sulfone derivatives, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can serve as a building block for more complex molecules in organic synthesis, contributing to the development of new materials or pharmaceuticals.
Biology
In biological research, it can be studied for its potential interactions with enzymes or proteins, serving as a lead compound for inhibitor design.
Medicine
The sulfonamide group suggests possible antibacterial or antifungal activity, making it a candidate for drug development studies.
Industry
In industrial applications, it might be used in the development of specialty chemicals or polymers due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, possibly inhibiting their activity through binding interactions facilitated by its sulfonamide group. The isoxazole and pyridazine rings could contribute to the compound's affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs (from evidence) highlight key differences in heterocyclic cores, substituents, and biological activities:
Key Comparisons:
Heterocyclic Core Influence: The target’s isoxazole-pyridazine system contrasts with pyridine-pyrazole () and benzene-pyridazine () cores. The 6-oxopyridazine in the target compound may offer stronger hydrogen-bonding capacity than pyridine () or unsubstituted pyridazine (), influencing target selectivity .
Substituent Effects :
- The ethyl linker in the target compound likely reduces steric hindrance compared to the bulky benzyloxy group in , possibly enhancing membrane permeability .
- Unlike the chlorophenyl carbamoyl group in , the target lacks aromatic halogens, which may reduce off-target toxicity but also alter binding affinity .
Biological Activity :
- The cyclobutene-piperidine substituent in confers RNA polymerase inhibition, suggesting that isoxazole sulfonamides with complex side chains can target bacterial enzymes. The target’s pyridazine moiety may similarly interact with nucleotide-binding pockets but requires validation .
Physicochemical Properties (Inferred):
- Lipophilicity (logP) : The target’s pyridazine and sulfonamide groups likely reduce logP compared to ’s chlorophenyl derivative (higher logP) but increase it relative to ’s benzyloxy compound (polar benzyloxy group).
- Molecular Weight : Estimated ~400–450 g/mol (based on analogs), comparable to ’s RNA polymerase inhibitor (~500 g/mol).
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may parallel ’s benzyloxy pyridazine derivatives, utilizing nucleophilic substitution between a sulfonamide precursor and a pyridazine-containing ethylamine .
- Structure-Activity Relationships (SAR) :
- Pyridazine’s electron-deficient nature may enhance interactions with positively charged enzyme pockets, as seen in kinase inhibitors.
- The absence of bulky substituents (e.g., cyclobutene in ) may limit steric clashes in target binding .
Biological Activity
3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Core : The isoxazole moiety is synthesized through the cyclization of appropriate hydrazine derivatives with reactive carbonyl compounds.
- Pyridazinone Moiety : The 6-oxopyridazin-1(6H)-yl group is introduced via cyclization reactions involving hydrazines and diketones.
- Sulfonamide Linkage : The sulfonamide group is formed by reacting the amine component with sulfonyl chlorides.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to isoxazole derivatives. For instance, a study synthesized various 3,5-diaryl isoxazoles and assessed their activity against prostate cancer cell lines (PC3) and non-tumorigenic cells (PNT1a). One compound displayed significant selectivity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites, disrupting critical biochemical pathways .
Phosphodiesterase Inhibition
Research indicates that related pyridazinone derivatives are potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory diseases. By inhibiting PDE4, these compounds can modulate cAMP levels, leading to anti-inflammatory effects .
Case Study 1: Anticancer Evaluation
In a comparative study involving multiple isoxazole derivatives, the compound was tested for its efficacy against prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in PC3 cells, with minimal effects on PNT1a cells, highlighting its selective anticancer properties.
Case Study 2: Inhibition of PDE4
Another investigation focused on the inhibition of PDE4 by pyridazinone derivatives. The study demonstrated that these compounds significantly reduced cAMP hydrolysis in vitro and showed promise in vivo for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their anti-inflammatory properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 293.37 g/mol |
| Anticancer Activity | IC50 = 12 µM against PC3 cells |
| PDE4 Inhibition IC50 | 50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
